
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyridine ring. The presence of these heterocyclic rings suggests that the compound could potentially exhibit interesting biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through a series of condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (1,2,4-triazole, pyridazine, and pyridine) would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the 1,2,4-triazole, pyridazine, and pyridine rings. These atoms could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase the compound’s polarity, influencing its solubility in different solvents .科学的研究の応用
Synthesis and Properties of Pyridazine Derivatives
A study presented novel syntheses of derivatives including thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines. These compounds were achieved through reactions involving aromatic aldehydes, phosphorus oxychloride, thiourea, and various halocompounds, indicating potential in creating diverse molecular structures for further research applications in medicinal chemistry and material science. The research suggests these derivatives could serve as precursors or active motifs in the development of new chemical entities with specific biological or physical properties (El-Gaby et al., 2003).
Antimicrobial Activity of Pyridine Derivatives
Another investigation involved the synthesis of pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity. This study not only expands the knowledge on the synthetic pathways but also explores the biological applications of pyridine-based compounds, hinting at their potential use in developing antimicrobial agents (Patel et al., 2011).
Molecular Interaction Studies
Further research detailed the molecular interactions of specific antagonists with the CB1 cannabinoid receptor, utilizing compounds structurally related to the queried chemical. Such studies are instrumental in understanding the binding efficiency and specificity of potential therapeutic agents, thereby guiding the design of drugs with enhanced efficacy and reduced side effects. Although this paper focuses on antagonist activity relevant to drug development, the methodology and insights into molecular interactions are broadly applicable to various scientific research areas (Shim et al., 2002).
Pharmacological Evaluation of TRPV4 Antagonists
Research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 channel antagonists indicated these compounds' potential in treating pain. By designing, synthesizing, and evaluating the structure-activity relationship, the study contributes to the development of new analgesic agents. While this study touches on pharmacological evaluation, the process of identifying and optimizing novel bioactive molecules is relevant across various fields of scientific research (Tsuno et al., 2017).
作用機序
Target of Action
The primary target of this compound is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to be involved in various cellular processes, including aging, inflammation, stress resistance, and energy efficiency .
Mode of Action
The compound acts as a selective inhibitor of SIRT3 . It binds to the SIRT3 protein, thereby inhibiting its activity. The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively, indicating a higher selectivity towards SIRT3 .
Biochemical Pathways
The inhibition of SIRT3 can affect various biochemical pathways. For instance, in HepG2 cells exposed to cadmium, the compound was found to reduce the deacetylation of SOD2 induced by melanin and inhibit SOD2 activity . SOD2 is a crucial enzyme in the mitochondrial antioxidant defense system, and its deacetylation enhances its activity.
Result of Action
The compound’s action results in the inhibition of SIRT3 activity, leading to changes in the acetylation status of its target proteins. For example, it can increase the acetylation of SOD2, thereby reducing its activity . This can have various downstream effects, depending on the cellular context.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of metal ions can affect the self-assembly behavior of the compound . Moreover, the compound’s activity can be influenced by the cellular environment, such as the presence of other proteins or small molecules.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N8O/c18-17(19,20)13-2-1-12(9-22-13)16(29)27-7-5-26(6-8-27)14-3-4-15(25-24-14)28-11-21-10-23-28/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFRYBFHYPIGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)
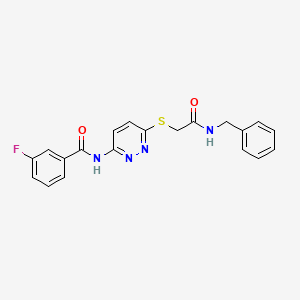
![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)
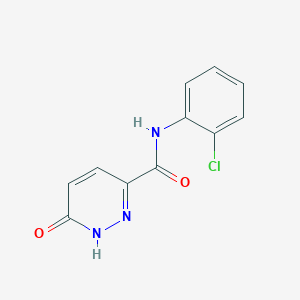

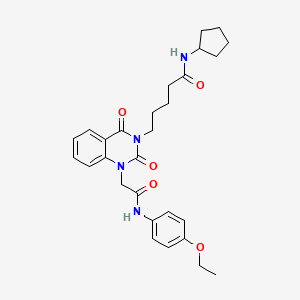
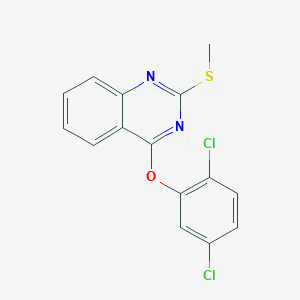

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)
![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)
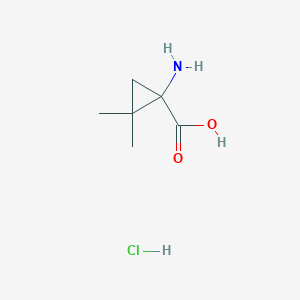
![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)
